1-[2-[4-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-[4-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. Key steps include:
Formation of the Imidazo[1,2-a]pyrimidine Core:
Attachment of the Piperazine Ring:
Linking the Pyrrolidine-2,5-dione:
Industrial Production Methods: Industrial-scale production may employ optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often applied.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols.
- Substitution products vary based on the nucleophile used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
1-[2-[4-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt critical biological pathways, leading to therapeutic effects. The piperazine and pyrrolidine-2,5-dione groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their antimicrobial and anticancer properties.
Piperazine Derivatives: Widely used in pharmaceuticals for their psychoactive and antihistamine effects.
Pyrrolidine-2,5-dione Derivatives: Commonly found in drugs targeting neurological disorders.
Uniqueness: 1-[2-[4-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione is unique due to the combination of these three functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications. This multi-functional nature makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[4-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-13-9-14(2)25-15(10-20-19(25)21-13)11-22-5-7-23(8-6-22)18(28)12-24-16(26)3-4-17(24)27/h9-10H,3-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONBWNXSXTLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)CN3CCN(CC3)C(=O)CN4C(=O)CCC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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